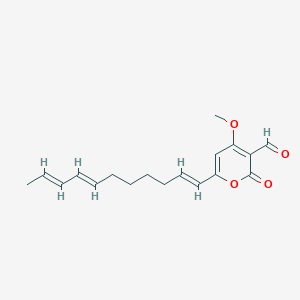

prosolanapyrone III

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22O4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-methoxy-2-oxo-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-3-carbaldehyde |

InChI |

InChI=1S/C18H22O4/c1-3-4-5-6-7-8-9-10-11-12-15-13-17(21-2)16(14-19)18(20)22-15/h3-6,11-14H,7-10H2,1-2H3/b4-3+,6-5+,12-11+ |

InChI Key |

KINNIEOBQSTCFI-JHHIBIJLSA-N |

Isomeric SMILES |

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C=O)OC |

Canonical SMILES |

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C=O)OC |

Origin of Product |

United States |

Biosynthesis of Prosolanapyrone Iii and Downstream Transformations

Genetic Basis of Solanapyrone Biosynthesis

The genes responsible for solanapyrone biosynthesis are organized into a gene cluster, which is a common feature of secondary metabolite production in fungi.

Identification and Characterization of the sol Gene Cluster (sol1-sol6)

The sol gene cluster was first identified in Alternaria solani and subsequently in Ascochyta rabiei. This cluster typically spans approximately 20 kb of the fungal genome and comprises six genes, designated sol1 through sol6. These genes encode the necessary enzymes and a transcriptional regulator for solanapyrone production. While the gene order and orientation are largely conserved between species like A. solani and A. rabiei, the cluster in A. rabiei can be interrupted by AT-rich regions containing transposable elements.

The sol gene cluster includes genes encoding a polyketide synthase (sol1), an O-methyltransferase (sol2), a dehydrogenase (sol3), a transcription factor (sol4), a flavin-dependent oxidase (sol5), and a cytochrome P450 monooxygenase (sol6). The sol4 gene, encoding a Zn(II)2Cys6 zinc cluster transcription factor, acts as a pathway-specific regulator, and its deletion can lead to a complete loss of solanapyrone production.

Polyketide Synthase (Sol1) and Initial Octaketide Assembly

The biosynthesis of solanapyrones is initiated by the polyketide synthase encoded by the sol1 gene. Sol1 is an iterative type I polyketide synthase (iPKS) that catalyzes the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units. This process leads to the assembly of a linear octaketide chain. Specifically, Sol1 produces desmethylprosolanapyrone I via sequential condensations of seven malonyl-CoA units with one acetyl-CoA unit, and one methylation step.

Methyltransferase (Sol2) Activity in Early Precursor Maturation

Following the action of Sol1, the linear octaketide backbone undergoes further modification. The sol2 gene encodes an O-methyltransferase. This enzyme is responsible for methylating the octaketide backbone produced by Sol1, yielding prosolanapyrone I. The methylation carried out by Sol2 is thought to modify a functional group in the α-pyrone ring.

Cytochrome P450 Monooxygenase (Sol6) Mediated Hydroxylation to Prosolanapyrone II

The next step in the pathway involves hydroxylation catalyzed by a cytochrome P450 monooxygenase encoded by the sol6 gene. Sol6 mediates the hydroxylation of prosolanapyrone I, converting it into prosolanapyrone II. This hydroxylation occurs on the α-pyrone ring and is essential for setting the stage for the subsequent transformations.

Enzymatic Generation of Prosolanapyrone III

Prosolanapyrone II is the immediate precursor to prosolanapyrone III. The conversion of prosolanapyrone II to prosolanapyrone III and the subsequent cyclization are catalyzed by a single, bifunctional enzyme.

The Role of Sol5 (Prosolanapyrone Synthase/Cycloisomerase) as a Bifunctional Enzyme

The sol5 gene encodes a unique enzyme that functions as both a prosolanapyrone-II oxidase and a prosolanapyrone-III cycloisomerase. This enzyme is also referred to as solanapyrone synthase (SPS). Sol5 is a flavin-dependent oxidase that catalyzes the oxidation of the hydroxyl group in prosolanapyrone II to an aldehyde, generating prosolanapyrone III. This oxidation step requires molecular oxygen and produces hydrogen peroxide as a byproduct (EC 1.1.3.42).

The same Sol5 enzyme then catalyzes the subsequent intramolecular [4+2] cycloaddition (Diels-Alder reaction) of the newly formed prosolanapyrone III. This cycloisomerization reaction forms the characteristic 3,4-dehydrodecalin core found in mature solanapyrones, such as solanapyrone A and solanapyrone D (EC 5.5.1.20). Prosolanapyrone III is an achiral linear triene precursor that undergoes this enzyme-catalyzed cycloaddition. While prosolanapyrone III can undergo non-enzymatic cyclization in aqueous solution, the enzymatic reaction catalyzed by Sol5 is crucial for the observed high stereoselectivity of the natural products.

The bifunctional nature of Sol5, catalyzing both the oxidation of prosolanapyrone II to prosolanapyrone III and the subsequent cyclization of prosolanapyrone III, highlights its central role in the latter stages of solanapyrone biosynthesis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Prosolanapyrone III | 11748655 |

| Prosolanapyrone II | 11822857 |

| Prosolanapyrone I | 10565300 |

| Desmethylprosolanapyrone I | Not readily available on PubChem based on search results |

| Solanapyrone A | 119326 |

| Solanapyrone D | 184769 |

| Solanapyrone B | 11098743 |

| Solanapyrone E | 163563 |

Data Table: Genes and Enzymes in Prosolanapyrone Biosynthesis

| Gene | Enzyme Name | Proposed Function |

| sol1 | Polyketide Synthase (PKS) / Prosolanapyrone Synthase | Initiates biosynthesis, assembles octaketide chain (desmethylprosolanapyrone I). |

| sol2 | O-Methyltransferase | Methylates the octaketide backbone to yield prosolanapyrone I. |

| sol3 | Dehydrogenase | Proposed to convert solanapyrone A to solanapyrone B (downstream). |

| sol4 | Transcription Factor | Pathway-specific regulator of sol gene expression. |

| sol5 | Bifunctional Solanapyrone Synthase / Prosolanapyrone-II Oxidase / Prosolanapyrone-III Cycloisomerase | Oxidizes prosolanapyrone II to prosolanapyrone III and catalyzes the subsequent Diels-Alder cyclization of prosolanapyrone III. |

| sol6 | Cytochrome P450 Monooxygenase | Hydroxylates prosolanapyrone I to prosolanapyrone II. |

Detailed Research Findings:

Genetic studies involving deletion of the sol4 gene in Ascochyta rabiei demonstrated its role as a specific regulator, leading to a complete loss of solanapyrone production and significantly reduced expression levels of other sol genes, particularly sol1.

Functional expression studies have confirmed the activity of Sol1 as a polyketide synthase producing desmethylprosolanapyrone I. Although related to PKSs involved in cycloaddition in other pathways (like LovB and MlcA), Sol1 itself did not catalyze cycloaddition.

Purified recombinant Sol5 protein has been shown in vitro to convert prosolanapyrone II to solanapyrones A and D, confirming its role in both the oxidation and subsequent cyclization steps. The enzyme exhibits distinct enantioselectivity for the formation of solanapyrone A versus solanapyrone D.

Isotope labeling studies have provided evidence for the biosynthetic pathway, supporting the formation of the decalin core via a [4+2] cycloaddition of prosolanapyrone III. The observed high exo selectivity indicated that an enzyme was required, as chemical synthesis did not yield the same product profile.

The catalytic activity of Sol5 has been characterized, with the oxidation of prosolanapyrone II to prosolanapyrone III requiring O₂ and producing H₂O₂ (EC 1.1.3.42), and the subsequent cycloisomerization of prosolanapyrone III yielding solanapyrone A (EC 5.5.1.20) and solanapyrone D.

Oxidation of Prosolanapyrone II to Prosolanapyrone III by Sol5

The conversion of prosolanapyrone II to prosolanapyrone III is catalyzed by Sol5, a bifunctional enzyme also known as solanapyrone synthase (SPS). uniprot.orgwikipedia.orgenzyme-database.org Sol5 is a flavin-dependent oxidase that utilizes molecular oxygen to oxidize the hydroxyl group of prosolanapyrone II to an aldehyde, yielding prosolanapyrone III and hydrogen peroxide as a byproduct. uniprot.orgexpasy.orgresearchgate.net This reaction is a critical step as it generates the reactive aldehyde functionality necessary for the subsequent cyclization. researchgate.net

The catalytic activity of Sol5 in this oxidation has been demonstrated through in vitro studies. ebi.ac.uk

Cycloisomerization of Prosolanapyrone III to Solanapyrones A and D

Prosolanapyrone III is the direct precursor to solanapyrones A and D through an intramolecular Diels-Alder reaction. nih.govresearchgate.nettandfonline.com This cycloisomerization step is also catalyzed by the bifunctional enzyme Sol5. nih.govuniprot.orgresearchgate.netresearchgate.net Unlike prosolanapyrone II, prosolanapyrone III is relatively unstable in aqueous solution and can undergo non-enzymatic cycloaddition, albeit with different stereoselectivity compared to the enzymatic reaction. nih.gov

Intramolecular Diels-Alder Reaction Catalyzed by Sol5

Sol5 acts as a natural Diels-Alderase, accelerating the intramolecular [4+2] cycloaddition of prosolanapyrone III. nih.govresearchgate.netresearchgate.net This reaction forms the characteristic decalin ring system found in solanapyrones A and D. researchgate.netresearchgate.net Sol5 is the first reported example of a naturally occurring enzyme catalyzing a Diels-Alder reaction. researchgate.net The enzymatic reaction with prosolanapyrone III as the substrate leads to the formation of both solanapyrone A and solanapyrone D. nih.govuniprot.orgresearchgate.net

Research findings indicate that Sol5 catalyzes both the oxidation of prosolanapyrone II and the subsequent Diels-Alder reaction of prosolanapyrone III. researchgate.netapsnet.org

Stereochemical Control in the Formation of Solanapyrones A and D

The intramolecular Diels-Alder reaction of prosolanapyrone III can theoretically yield different stereoisomers depending on the orientation of the diene and dienophile in the transition state. Solanapyrone A possesses a cis-decalin ring system, while solanapyrone D has a trans-decalin ring system. nih.gov

While the non-enzymatic cycloaddition of prosolanapyrone III in aqueous solution favors the trans-decalin system of solanapyrone D, the enzymatic reaction catalyzed by Sol5 exhibits stereochemical control, leading to the formation of both isomers, with a preference for solanapyrone A in some cases. nih.govebi.ac.uk Early studies with cell-free extracts of Alternaria solani showed that enzymatic activity converted prosolanapyrone II to solanapyrones A and D in a ratio that varied depending on the enzyme fraction, with some fractions showing a preference for solanapyrone A. ebi.ac.uk The stereochemical outcome of the Sol5-catalyzed reaction is a subject of detailed research, highlighting the enzyme's role in influencing the stereochemistry of the decalin formation. nih.gov

Subsequent Reductive Modifications of Solanapyrones A and D

Following the cycloisomerization of prosolanapyrone III to solanapyrones A and D, further modifications can occur in the biosynthetic pathway. Solanapyrones A and D can be converted into solanapyrones B and E, respectively, through reductive processes. uniprot.org

Dehydrogenase (Sol3) Activity in Producing Solanapyrones B and E

The conversion of solanapyrones A and D to solanapyrones B and E is catalyzed by the enzyme Sol3, which is identified as a dehydrogenase. uniprot.orgnih.gov Sol3 is proposed to reduce the aldehyde functional group present in solanapyrone A and solanapyrone D to a primary alcohol, resulting in the formation of solanapyrone B and solanapyrone E, respectively. nih.govresearchgate.netnih.gov

However, some studies have indicated that solanapyrone B might not be readily detectable in culture filtrates of A. rabiei, suggesting that the precise role and activity of Sol3 in vivo may vary or require specific conditions. nih.gov Further research is ongoing to fully elucidate the function of Sol3 in solanapyrone metabolism. nih.gov

Enzymology of Prosolanapyrone Iii Conversion: the Sol5 Diels Alderase

Purification and Characterization of Solanapyrone Synthase (Sol5)

Sol5, also known as Solanapyrone Synthase (SPS), is central to the terminal steps of solanapyrone biosynthesis in fungi like Alternaria solani. uniprot.orgresearchgate.netapsnet.orgapsnet.orgnih.gov Initial studies on Sol5 involved its partial purification from cell-free extracts of Alternaria solani. nih.govebi.ac.uk

Methodologies for Sol5 Isolation and Enzymatic Activity Assays

The isolation of Sol5 has been achieved through chromatographic techniques, such as DEAE-Sepharose chromatography, which yielded active fractions capable of converting prosolanapyrone II to solanapyrones A and D. nih.govebi.ac.uk Early partial purification efforts characterized the enzyme from one active fraction as having a native molecular weight between 40-62 kDa and an isoelectric point (pI) of 4.25. nih.govebi.ac.uk

Enzymatic activity assays for Sol5 measure its ability to catalyze the conversion of its substrates to products. These assays typically involve incubating the enzyme preparation with the substrate, prosolanapyrone II, and monitoring the formation of prosolanapyrone III and the subsequent cyclized products, solanapyrones A and D. nih.govebi.ac.uk Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the substrates and products, allowing for the quantitative analysis of the enzymatic reaction. researchgate.net General enzyme assay methodologies, such as continuous or discontinuous methods, can be applied, often monitoring changes in substrate or product concentration over time using techniques like spectrophotometry or chromatography, depending on the chemical properties of the compounds involved. ksu.edu.sasigmaaldrich.comthermofisher.comwikipedia.org The gene encoding Sol5 (sol5) has also been expressed in heterologous hosts, such as Pichia pastoris and Aspergillus oryzae, to obtain purified recombinant enzyme for detailed characterization. researchgate.netresearchgate.netebi.ac.uk

Enzyme Kinetics and Substrate Specificity Towards Prosolanapyrone II and Prosolanapyrone III

Sol5 catalyzes two sequential reactions: the oxidation of prosolanapyrone II to prosolanapyrone III and the intramolecular Diels-Alder cycloisomerization of prosolanapyrone III to form solanapyrones A and D. uniprot.orgwikipedia.orgexpasy.orgresearchgate.netnih.gov Prosolanapyrone II serves as the initial substrate for the oxidase activity of Sol5. uniprot.orgwikipedia.orgexpasy.org The product of this oxidation, prosolanapyrone III, then becomes the substrate for the subsequent cycloisomerase activity. uniprot.orgwikipedia.orgexpasy.orgnih.gov

While prosolanapyrone III can undergo non-enzymatic [4+2] cycloaddition in aqueous solution, this reaction is relatively slow and shows a preference for the trans-decalin ring system of solanapyrone D over the cis-decalin ring system of solanapyrone A. nih.gov In contrast, Sol5 influences both the rate and the stereochemistry of the cyclization, favoring the formation of solanapyrone A. ebi.ac.ukebi.ac.uknih.govacs.org This stereochemical control is a key indicator of the enzyme's catalytic role in the Diels-Alder reaction. ebi.ac.uknih.govnih.govacs.org

Specific kinetic parameters (e.g., Km, kcat) for the Sol5-catalyzed reactions with prosolanapyrone II and prosolanapyrone III are crucial for a complete understanding of the enzyme's efficiency and substrate affinity, but detailed values were not prominently available in the search results. However, studies have shown that the enzyme's presence increases the rate of prosolanapyrone III cyclization compared to the non-enzymatic reaction. ebi.ac.uknih.govnih.govacs.org

Catalytic Mechanism of Sol5 on Prosolanapyrone III

The catalytic mechanism of Sol5 involves a remarkable bifunctional activity that transforms prosolanapyrone II into the cyclized solanapyrones.

Investigation of the Dual Oxidase and Cycloisomerase Activities

Sol5 functions as a single enzyme catalyzing two distinct steps in the solanapyrone biosynthetic pathway. uniprot.orgwikipedia.orgwikipedia.orgexpasy.org The first activity is an oxidase that converts prosolanapyrone II, a primary alcohol, into prosolanapyrone III, an aldehyde. uniprot.orgwikipedia.orgexpasy.orgresearchgate.netnih.govacs.org This oxidation step is reported to be FAD-dependent and utilizes molecular oxygen, producing hydrogen peroxide as a byproduct. uniprot.orgwikipedia.orgexpasy.orgresearchgate.netnih.govacs.org The second activity is a cycloisomerase that catalyzes the intramolecular [4+2] Diels-Alder reaction of the newly formed prosolanapyrone III. uniprot.orgwikipedia.orgexpasy.orgresearchgate.netresearchgate.netebi.ac.uknih.govnih.govacs.org This reaction involves the cyclization of the triene system in prosolanapyrone III to form the bicyclic core of solanapyrones A and D. uniprot.orgexpasy.orgnih.gov The enzyme's ability to catalyze both oxidation and cyclization with prosolanapyrone II as the initial substrate highlights its bifunctional nature. researchgate.netebi.ac.ukresearchgate.netebi.ac.uk

Molecular Interactions and Transition State Stabilization in Prosolanapyrone III Cyclization

Enzymes that catalyze Diels-Alder reactions, sometimes referred to as "Diels-Alderases," facilitate these pericyclic reactions by lowering the activation energy and often controlling the stereochemistry of the product. nih.govnih.govacs.orgresearchgate.net In the case of Sol5-catalyzed cyclization of prosolanapyrone III, the enzyme likely employs several strategies to achieve catalysis and stereoselectivity. These can include preorganization of the relatively flexible prosolanapyrone III molecule into a reactive conformation within the active site, thereby reducing the unfavorable entropic cost of the reaction. nih.govnih.gov Molecular interactions between the enzyme and the substrate, such as hydrogen bonding or electrostatic interactions, can stabilize the transition state of the Diels-Alder reaction, lowering the activation energy. nih.govnih.gove3s-conferences.orgacs.orgresearchgate.net These interactions can also play a critical role in directing the approach of the diene and dienophile portions of prosolanapyrone III, leading to the observed preference for the cis-decalin ring system found in solanapyrone A. ebi.ac.ukebi.ac.uknih.govacs.org Computational studies can complement experimental structural and kinetic data to model the transition state and identify key enzyme-substrate interactions responsible for catalysis and stereocontrol. e3s-conferences.orgacs.org

Comparative Enzymology of Sol5 with Other Proposed Natural Diels-Alderases

The identification and characterization of enzymes capable of catalyzing Diels-Alder reactions in nature have been a subject of significant research interest. While the Diels-Alder reaction is a powerful tool in organic synthesis, the existence of naturally evolved protein catalysts (Diels-Alderases) has historically been debated rsc.orgbiorxiv.orgnih.gov. Sol5 is considered one of the early proposed natural Diels-Alderases, alongside enzymes such as Lovastatin (B1675250) Nonaketide Synthase (LovB) and Macrophomate (B1257912) Synthase (MPS) nih.govresearchgate.netacs.orgiucr.org. Comparing the enzymatic properties and proposed mechanisms of these enzymes provides valuable insights into the diverse strategies employed by nature to catalyze [4+2] cycloadditions in biosynthetic pathways.

Distinctions from Lovastatin Nonaketide Synthase (LovB) and Macrophomate Synthase (MPS)

Sol5, LovB, and MPS have all been implicated in catalyzing [4+2] cycloaddition reactions during the biosynthesis of their respective natural products: solanapyrones, lovastatin, and macrophomic acid nih.govresearchgate.netacs.orgiucr.org. However, there are notable distinctions in their enzymatic functions and proposed catalytic mechanisms.

Sol5 is characterized as a bifunctional enzyme exhibiting both oxidase and Diels-Alderase activities uniprot.orgqmul.ac.ukgenome.jpresearchgate.netresearchgate.net. It first oxidizes prosolanapyrone II to generate the reactive diene/dienophile system of prosolanapyrone III, and then catalyzes the intramolecular [4+2] cycloaddition of prosolanapyrone III uniprot.orgqmul.ac.ukgenome.jpresearchgate.net. This coupling of oxidation and cyclization within a single enzyme is a key feature of Sol5.

Lovastatin Nonaketide Synthase (LovB), involved in lovastatin biosynthesis, is a large iterative type I polyketide synthase (PKS) nih.govnih.govqmul.ac.uk. While LovB is proposed to catalyze an intramolecular Diels-Alder reaction to form the decalin core of lovastatin, it is a multifunctional enzyme responsible for multiple steps in the polyketide chain elongation and modification, in addition to the putative cycloaddition nih.govnih.govqmul.ac.uk. The proposed Diels-Alderase activity of LovB is part of a larger catalytic cycle involving polyketide synthesis. researchgate.netualberta.caresearchgate.netwindows.net

Macrophomate Synthase (MPS), involved in the biosynthesis of macrophomic acid, was also initially proposed to be a Diels-Alderase catalyzing a [4+2] cycloaddition between a 2-pyrone and oxaloacetate nih.govresearchgate.netacs.orgiucr.org. However, subsequent mechanistic investigations have raised questions about the pericyclic nature of this reaction catalyzed by MPS. Evidence suggests that MPS may instead catalyze a stepwise reaction involving a Michael addition followed by an aldol (B89426) reaction acs.orgiucr.orgethz.chnih.gov. This contrasts with the concerted pericyclic mechanism typically associated with enzyme-catalyzed Diels-Alder reactions.

A key distinction lies in the multifunctionality of Sol5 and LovB compared to the debated mechanism of MPS. Sol5 and LovB integrate the putative Diels-Alder step within broader biosynthetic processes (oxidation and polyketide synthesis, respectively), while the proposed cycloaddition catalyzed by MPS is now considered likely to proceed via a stepwise, non-pericyclic mechanism acs.orgiucr.orgethz.chnih.gov. The challenges in unequivocally proving the pericyclic nature of the enzymatic reactions have contributed to the ongoing discussion about true natural Diels-Alderases nih.govacs.orgnih.gov.

Evolutionary Trajectories of [4+2] Cyclase Activity in Natural Product Biosynthesis

The evolutionary origins of natural enzymes that catalyze [4+2] cycloaddition reactions are a fascinating area of study. The existence of enzymes like Sol5, LovB, and other putative [4+2] cyclases suggests that this powerful chemical transformation has been harnessed by biological systems through diverse evolutionary trajectories nih.govresearchgate.netacs.orgnih.gov.

One proposed evolutionary pathway involves the recruitment of existing enzyme scaffolds that catalyze different reactions, which then acquire [4+2] cyclase activity. For instance, some natural Diels-Alderases or [4+2] cyclases may have evolved from enzymes with oxidocyclase activity acs.orgnih.govresearchgate.net. In these cases, the protein scaffold initially evolved to facilitate oxidative cyclizations, and through mutations and selection, gained the ability to promote [4+2] cycloadditions acs.orgnih.govresearchgate.net. This could involve changes in the active site architecture that favor the positioning and electronic activation of the diene and dienophile substrates for cycloaddition.

The multifunctionality observed in enzymes like Sol5 and LovB could represent intermediate stages in the evolution of dedicated [4+2] cyclases. An enzyme might initially catalyze a priming reaction (like oxidation or chain elongation) that generates a reactive intermediate prone to spontaneous or enzyme-accelerated cycloaddition. Over time, the enzyme could evolve a more pronounced catalytic effect on the cycloaddition itself, potentially leading to a dedicated Diels-Alderase biorxiv.orgnih.gov.

Conversely, some enzymes might have evolved primarily for their cyclase activity, with minimal or no other catalytic functions, such as SpnF in spinosyn biosynthesis, which has been described as a monofunctional enzyme catalyzing a [4+2] cycloaddition nih.govresearchgate.net.

Understanding the evolutionary trajectories of [4+2] cyclases is challenging due to the complexity of the reactions and the difficulty in identifying and characterizing these enzymes and their ancestral forms nih.govresearchgate.net. However, comparative genomic and mechanistic studies of putative natural Diels-Alderases, including Sol5, LovB, and others, are providing valuable insights into how these unique catalytic activities have emerged and diversified in nature, contributing to the vast structural diversity of natural products nih.govacs.orgnih.govresearchgate.netpnas.org.

Advanced Spectroscopic and Analytical Methodologies in Prosolanapyrone Iii Research

Spectroscopic Characterization Techniques for Biosynthetic Intermediates

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental in the structural elucidation and characterization of biosynthetic intermediates such as prosolanapyrone III.

Application of Advanced NMR (e.g., ROESY, HMBC) for Conformational Analysis of Prosolanapyrone III

Advanced NMR techniques, including Rotating Frame Overhauser Effect SpectroscopY (ROESY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for determining the conformation and connectivity of complex molecules like prosolanapyrone III. ROESY experiments provide information about through-space correlations between protons, which can be used to infer relative spatial proximities and thus contribute to understanding the molecule's three-dimensional structure and flexibility. mdpi.comhuji.ac.il HMBC spectroscopy reveals correlations between protons and carbons separated by two to four (or occasionally five) bonds, aiding in the assignment of NMR signals and the confirmation of the molecular skeleton. princeton.edu

While direct studies specifically detailing the ROESY and HMBC analysis solely on prosolanapyrone III for conformational analysis were not extensively detailed in the search results, these techniques are standard tools in natural product chemistry for such purposes. Studies on related compounds and biosynthetic intermediates in the solanapyrone pathway utilize 1D and 2D NMR techniques, including COSY and HMBC, for structural identification. researchgate.netresearchgate.net The application of ROESY would be crucial for understanding the conformational preferences of the flexible polyene chain in prosolanapyrone III prior to the cyclization step. For instance, in other studies, ROESY has been successfully used to identify specific conformers and determine inter-proton distances, which can be compared with computational models. mdpi.comchemrxiv.org

Chiral Chromatography (e.g., CD-HPLC) for Enantiomeric Excess Determination in Enzymatic Reactions

Chiral chromatography, such as Chiral High-Performance Liquid Chromatography (CD-HPLC) coupled with a Circular Dichroism (CD) detector, is essential for analyzing the stereochemical outcome of enzymatic reactions involved in solanapyrone biosynthesis. Prosolanapyrone III is an achiral intermediate, but its enzymatic cyclization catalyzed by Sol5 leads to the formation of chiral solanapyrones, specifically solanapyrone A and solanapyrone D, with distinct enantiomeric excesses. tandfonline.comnih.govacs.orgebi.ac.uk

Chiral HPLC allows for the separation of enantiomers, and coupling with a CD detector provides a chiral-specific signal, enabling the determination of enantiomeric excess (ee) without necessarily requiring pure enantiomer standards in some cases. uma.esneliti.com Research on solanapyrone synthase (Sol5) has shown that this enzyme catalyzes the cycloaddition of prosolanapyrone II (which is oxidized to prosolanapyrone III) with high enantioselectivity, yielding solanapyrone A with high optical purity (e.g., 99% ee). acs.orgebi.ac.ukscience.gov In contrast, the non-enzymatic reaction of prosolanapyrone III in aqueous solution shows a preference for the endo adduct, solanapyrone D, and lower enantioselectivity. tandfonline.comnih.gov

The following table summarizes some findings related to the enzymatic and non-enzymatic cyclization:

| Substrate | Reaction Conditions | Enzyme (if any) | Products (Ratio A:D) | Solanapyrone A ee | Solanapyrone D ee | Source |

| Prosolanapyrone III | Aqueous solution | None | ~3:97 (A:D) | Not specified | Not specified | tandfonline.com |

| Prosolanapyrone III | Aqueous solution | None | ~1:20-1:30 (A:D) | Not specified | Not specified | nih.gov |

| Prosolanapyrone II | Cell-free extract | Sol5 | 2.2:1 (A:D) | 99% | 45% | ebi.ac.ukscience.gov |

| Prosolanapyrone II | Partially purified | Sol5 | 7.6:1 (A:D) | 99% | Nearly 0% | ebi.ac.ukscience.gov |

| Prosolanapyrone II* | Purified | Sol5 | ~7:1 (A:D) | Not specified | Not specified | nih.gov |

*Note: Prosolanapyrone II is oxidized to prosolanapyrone III by Sol5 before cyclization. researchgate.netnih.govnih.gov

Mass Spectrometry-Based Approaches for Pathway Interrogation

Mass spectrometry (MS) plays a vital role in identifying and characterizing the various metabolites and intermediates in the solanapyrone biosynthetic pathway, including prosolanapyrone III and its precursors.

High-Resolution MS and MS/MS for Detecting Transient Intermediates

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the detection and structural characterization of transient intermediates in biosynthetic pathways. HRMS provides accurate mass measurements, allowing for the determination of elemental compositions, which is crucial for identifying unknown compounds. researchgate.net MS/MS involves the fragmentation of selected ions, yielding characteristic fragment patterns that provide structural information. science.govresearchgate.net

In the study of solanapyrone biosynthesis, HRMS and MS/MS have been used to identify accumulated precursors in fungal mutants deficient in specific biosynthetic enzymes. For example, deletion of the sol5 gene, encoding solanapyrone synthase, leads to the accumulation of prosolanapyrone II-diol, an oxidized form of prosolanapyrone II. apsnet.orgresearchgate.netapsnet.org This compound was identified using 1D and 2D NMR techniques and confirmed by mass spectrometry, showing a molecular formula consistent with C18H26NaO6 ([M + Na]+ at m/z = 361.1). researchgate.netresearchgate.net The ability of HRMS and MS/MS to provide detailed structural information from potentially low-abundance or transient species is critical for mapping out the steps of the biosynthetic pathway.

Metabolomics Profiling of Fungal Mutants Accumulating Prosolanapyrone II/III

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, combined with the study of fungal mutants, is a powerful approach for understanding biosynthetic pathways. By comparing the metabolic profiles of wild-type fungi with those of mutants deficient in specific genes, researchers can identify compounds that accumulate due to the blocked pathway step. researchgate.net

Deletion of the sol5 gene in Ascochyta rabiei and Alternaria solani has been shown to prevent the production of solanapyrones and result in the accumulation of prosolanapyrone II-diol. apsnet.orgresearchgate.netapsnet.org LC-MS analysis of culture extracts from these Δsol5 mutants revealed several new peaks that were absent in the wild-type chromatograms, with one major accumulated compound identified as prosolanapyrone II-diol through extensive spectroscopic analysis. researchgate.netresearchgate.netapsnet.org This demonstrates how metabolomics profiling of fungal mutants, coupled with MS-based identification, can pinpoint intermediates like the oxidized form of prosolanapyrone II (related to prosolanapyrone III) and help elucidate the function of specific genes in the biosynthetic cluster.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are increasingly important in complementing experimental studies of natural product biosynthesis, including the study of prosolanapyrone III and the solanapyrone pathway. fiveable.mecsc.finextmol.comgoogle.fr These methods can provide theoretical insights into reaction mechanisms, transition states, conformational preferences, and enzyme-substrate interactions.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to investigate the energetics and transition states of the Diels-Alder reaction catalyzed by Sol5. researchgate.net While specific computational studies focused solely on the conformational analysis of isolated prosolanapyrone III were not highlighted, molecular modeling is routinely used to explore the conformational space of flexible molecules and predict stable conformers. fiveable.meauremn.org.br Comparing computationally predicted conformations and spectroscopic parameters (e.g., NMR chemical shifts and NOE/ROE correlations) with experimental data can help validate structural assignments and understand the preferred orientation of prosolanapyrone III for the enzymatic cyclization. chemrxiv.org

Furthermore, molecular docking and dynamics simulations can be employed to model the interaction of prosolanapyrone III with the active site of solanapyrone synthase (Sol5), providing insights into how the enzyme might bind and orient the substrate to facilitate the stereoselective Diels-Alder reaction. fiveable.me Computational studies have been used to investigate the mechanisms of other Diels-Alderase enzymes, providing a framework for understanding the potential catalytic strategies employed by Sol5. nih.govresearchgate.net

Computational approaches can also assist in interpreting experimental data, such as predicting fragmentation patterns in mass spectrometry or calculating NMR chemical shifts for proposed structures or conformers. chemrxiv.orgfiveable.me This integrated approach, combining advanced experimental techniques with computational studies, provides a more comprehensive understanding of the role and behavior of prosolanapyrone III in the solanapyrone biosynthetic pathway.

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Prosolanapyrone III Reactions

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the electronic structure, reaction mechanisms, and dynamics of molecular systems. st-andrews.ac.uknih.govresearchgate.netarxiv.orgornl.govidosr.orgquantumzeitgeist.com177.105.2 While specific published studies detailing QM or MD simulations focused solely on prosolanapyrone III reactions were not extensively found in the search results, these methodologies are commonly applied to study enzyme-catalyzed reactions, particularly those involving complex transformations like Diels-Alder cycloadditions which prosolanapyrone III undergoes. nih.govethz.ch

QM methods, including Density Functional Theory (DFT), are used to calculate electronic structures, reaction pathways, and activation energies, providing insights into the transition states and mechanisms of chemical reactions. idosr.org MD simulations, on the other hand, explore the time-dependent behavior of molecular systems, allowing researchers to study conformational changes, molecular interactions, and the dynamics of reactions over time. nih.govresearchgate.netidosr.org Combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are often employed for enzymatic reactions to treat the reactive site quantum mechanically while representing the larger protein environment with classical force fields, balancing computational cost with accuracy. ethz.ch Studies on other putative Diels-Alderase enzymes, such as macrophomate (B1257912) synthase, have utilized QM/MM simulations to investigate reaction mechanisms. nih.govethz.ch Given that Sol5 catalyzes a Diels-Alder reaction involving prosolanapyrone III, it is plausible that similar computational approaches could be applied to elucidate the detailed enzymatic mechanism and the role of the enzyme in promoting the cycloaddition and controlling its stereoselectivity.

Docking Studies and Enzyme-Substrate Complex Modeling for Sol5

Docking studies and enzyme-substrate complex modeling are computational techniques used to predict the binding orientation and affinity of a ligand (such as prosolanapyrone III) to a protein (like Sol5). idosr.org These methods provide structural insights into how the substrate interacts with the enzyme's active site, which can help explain the enzyme's catalytic activity and stereoselectivity. ualberta.ca

Research on Sol5 has established that it is a bifunctional enzyme catalyzing both the oxidation of prosolanapyrone II to prosolanapyrone III and the subsequent Diels-Alder cycloisomerization of prosolanapyrone III to solanapyrones A and D. uniprot.orgqmul.ac.uknih.govjst.go.jpnih.govresearchgate.netenzyme-database.org Modeling enzyme-substrate and enzyme-inhibitor complexes has been employed in studies related to enzymes homologous to Sol5, such as 6-hydroxy-nicotine oxidase, to understand the geometry of catalyzed reactions and specificity-determining steps. researchgate.net While direct published reports detailing specific docking studies or enzyme-substrate complex models for prosolanapyrone III with Sol5 were not prominently found, the functional characterization of Sol5 as a putative Diels-Alderase strongly suggests that such computational modeling approaches would be valuable for understanding the enzyme's mechanism. nih.govresearchgate.netapsnet.org

Mechanistic Investigations of the Intramolecular Diels Alder Reaction in the Context of Prosolanapyrone Iii

Non-Enzymatic Reactivity of Prosolanapyrone III

In the absence of enzymatic catalysis, prosolanapyrone III undergoes spontaneous intramolecular Diels-Alder cycloaddition. nih.govacs.org The non-enzymatic reaction of prosolanapyrone III in aqueous solution is relatively rapid compared to its precursor, prosolanapyrone II, with a half-life of approximately 1 to 2 hours. nih.gov

Solvent Effects on Cycloaddition Kinetics and Stereoselectivity

The nature of the solvent significantly influences the rate and stereochemical outcome of Diels-Alder reactions. gla.ac.uknumberanalytics.com For prosolanapyrone III, the endo-selectivity of the non-enzymatic cyclization has been shown to increase with increasing solvent polarity. princeton.edu Studies have investigated the reaction in various solvents, demonstrating that the rate of cyclization is dependent on the oxidation level of the pyrone substituent. princeton.edu

The following table illustrates the effect of different solvents on the non-enzymatic cyclization of prosolanapyrone III (referred to as III in the source) compared to other prosolanapyrone derivatives (I and II): princeton.edu

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | SM Recovery (%) | endo/exo |

| Prosolanapyrone I | PhCH3 | 180 | 48 | 12 | 11 | 1.9 |

| Prosolanapyrone I | H2O | 30 | 168 | 7 | 93 | > 10 |

| Prosolanapyrone II | PhCH3 | 110 | 48 | 55 | 2 | 2.2 |

| Prosolanapyrone II | CHCl3 | 110 | 2 | 7 | 91 | 3.6 |

| Prosolanapyrone II | CH3CN | 110 | 24 | 71 | 18 | 5.6 |

| Prosolanapyrone II | H2O | 30 | 48 | 19 | 81 | 20 |

| Prosolanapyrone III | PhCH3 | 110 | 1 | 68 | 27 | 2.7 |

| Prosolanapyrone III | CHCl3 | 110 | 1 | 64 | 28 | 3.4 |

| Prosolanapyrone III | CH3CN | 110 | 1 | 82 | 10 | 4.4 |

| Prosolanapyrone III | H2O | 30 | 3 | 62 | 28 | 23 |

Comparison of Endo- vs. Exo-Selectivity in Aqueous Solutions

In aqueous solutions, the non-enzymatic cyclization of prosolanapyrone III shows a preference for the endo product, solanapyrone D, over the exo product, solanapyrone A. nih.govacs.org This is consistent with the general observation of endo-preference in Diels-Alder reactions conducted in aqueous media. nih.gov Specifically, the non-enzymatic reaction in aqueous solution results in a roughly 20- to 30-fold preference for the trans-decalin ring system of solanapyrone D compared to the cis-decalin ring system of solanapyrone A. nih.gov One study reported an endo:exo ratio of 97:3 for the non-enzymatic reaction of prosolanapyrone III in enzyme-free aqueous solution. gla.ac.uk

Enzymatic Control over Prosolanapyrone III Cyclization

The biosynthesis of solanapyrones in Alternaria solani involves the enzyme Sol5, also known as solanapyrone synthase (SPS). researchgate.netuniprot.orgresearchgate.net Sol5 is a bifunctional enzyme that catalyzes both the oxidation of prosolanapyrone II to prosolanapyrone III and the subsequent intramolecular Diels-Alder cyclization of prosolanapyrone III to form solanapyrones A and D. uniprot.orgresearchgate.net

Elucidation of Enzyme-Induced Stereo- and Regio-selectivity

In contrast to the endo-preference observed in the non-enzymatic reaction, the Sol5-catalyzed cyclization of prosolanapyrone III exhibits exo-selectivity, favoring the formation of solanapyrone A (the cis-decalin system) over solanapyrone D (the trans-decalin system). nih.govacs.org This enzyme-catalyzed reaction yields solanapyrone A by 6 to 7-fold over solanapyrone D. nih.gov Studies using cell-free extracts containing Sol5 showed an exo:endo ratio of 53:47, indicating a significant shift in stereoselectivity compared to the non-enzymatic reaction. acs.orggla.ac.uk The apparent increase in reaction rate and control over the enantiomers produced strongly suggests that a dedicated enzyme is required for the efficient and selective conversion of prosolanapyrone III. acs.org

The following table compares the results of enzymatic and non-enzymatic cyclization of prosolanapyrone III: princeton.edu

| Substrate | Conditions | Yield (%) | SM Recovery (%) | endo : exo | ee (%) |

| Prosolanapyrone III | Control | 15 | 85 | 32.3 | |

| Prosolanapyrone III | + extract | 25 | 75 | 0.887 | 92 |

| Prosolanapyrone III | + denatured extract | 10 | 90 | 32.3 |

Note: The 'Control' condition refers to the non-enzymatic reaction. 'extract' refers to cell-free extract containing the enzyme. 'denatured extract' refers to inactive enzyme.

Role of Protein Microenvironment in Directing Pericyclic Reactions

Enzymes catalyze reactions by providing a specific microenvironment within their active site that stabilizes the transition state and directs the reaction pathway. plos.orgacs.orgnih.gov In the case of Sol5, the protein microenvironment plays a crucial role in controlling the stereochemistry of the intramolecular Diels-Alder reaction of prosolanapyrone III, leading to the observed exo-selectivity. nih.gov While the precise mechanisms by which protein microenvironments direct pericyclic reactions are still being investigated, factors such as hydrogen bonding, hydrophobic interactions, and precise positioning of the reacting molecules within the active site are believed to contribute to the observed rate enhancements and stereochemical control. plos.orgnih.gov

Mechanistic Models for Sol5 Catalysis

Sol5 is a flavin-dependent oxidase that catalyzes both the oxidation of prosolanapyrone II to prosolanapyrone III and the subsequent Diels-Alder cyclization. uniprot.orgresearchgate.net The oxidation step converts the exocyclic alcohol in prosolanapyrone II into the aldehyde in prosolanapyrone III, which is conjugated with the adjacent olefin. nih.gov This conjugation appears to lower the energy barrier, making the aldehyde-substituted pyrone a more reactive dienophile for the intramolecular [4+2] cycloaddition with the terminal diene. nih.govpsu.edu

Proposed mechanistic models for Sol5 catalysis suggest that the enzyme facilitates the Diels-Alder reaction by precisely orienting the diene and dienophile moieties of prosolanapyrone III within its active site. nih.govplos.org This specific positioning, along with potential interactions with amino acid residues in the active site, is thought to stabilize the exo transition state, thus favoring the formation of solanapyrone A. nih.gov Although Sol5 is considered a strong candidate for a natural Diels-Alderase, the complexity of its catalytic properties and the fact that the uncatalyzed reaction also occurs present challenges in definitively proving a concerted pericyclic mechanism within the enzyme. nih.govnih.gov However, the significant change in stereoselectivity observed in the presence of Sol5 provides compelling evidence for its role in controlling the cyclization pathway. nih.govnih.gov

Proposed Transition States and Energy Barriers in the Enzymatic Process

The intramolecular Diels-Alder reaction of prosolanapyrone III involves the cyclization of a linear triene to form a bicyclic ring system. In the context of enzyme catalysis, the enzyme Sol5 is understood to stabilize a transition state that lowers the activation energy for the reaction and directs the stereochemical outcome. While detailed computational studies specifically elucidating the precise geometry and energy barriers of the transition state within the active site of Sol5 were not extensively detailed in the search results, the observed high stereoselectivity in the enzymatic reaction provides indirect evidence for the nature of the catalyzed transition state.

The enzymatic reaction of prosolanapyrone III primarily yields solanapyrone A, which is the exo adduct. nih.govfishersci.benih.gov In contrast, the non-enzymatic thermal reaction of prosolanapyrone III in aqueous solution favors the formation of solanapyrone D, the endo product, and exhibits lower stereoselectivity. uni.lufishersci.be This difference suggests that the enzyme active site specifically stabilizes a transition state geometry that leads to the exo product, overriding the inherent preference for the endo transition state observed in the uncatalyzed reaction. uni.lufishersci.benih.gov

Although specific energy barrier values for the enzymatic process were not found in the provided search snippets, the fact that the enzyme significantly accelerates the reaction compared to the non-enzymatic process (prosolanapyrone III is relatively reactive with a half-life of 1-2 hours non-enzymatically) indicates a substantial lowering of the activation energy barrier by Sol5. uni.lu

Comparative Analysis with Other Natural Product Biosynthetic Pathways and Enzymes

Parallels Between Solanapyrone and Lovastatin (B1675250) Biosynthesis

The biosynthetic pathways of solanapyrone and lovastatin, despite yielding structurally distinct final products, exhibit remarkable convergence in their early steps, particularly in the assembly of their polyketide backbones and the formation of a key structural motif.

Both solanapyrone and lovastatin biosynthesis are initiated by a highly reducing polyketide synthase (HR-PKS). nih.govacs.org These large, multifunctional enzymes iteratively condense simple acyl-CoA building blocks to create a linear polyketide chain. acs.orgacs.org In the case of solanapyrone, the HR-PKS is known as Sol1, while for lovastatin, it is LovB. researchgate.netnih.gov Both enzymes catalyze a programmed series of condensation, reduction, and dehydration reactions to produce a specific polyene intermediate. acs.orgacs.org

A crucial shared feature is the formation of a decalin ring system, a bicyclic hydrocarbon core. rsc.org This structural feature is assembled via an intramolecular Diels-Alder (IMDA) reaction, a powerful C-C bond-forming transformation. nih.govrsc.org In both pathways, the linear polyketide precursor, synthesized by the HR-PKS, is folded into a specific conformation that facilitates this cyclization, establishing the characteristic stereochemistry of the decalin core. rsc.orgnih.gov

| Feature | Solanapyrone Pathway | Lovastatin Pathway |

| Initiating Enzyme | Sol1 (HR-PKS) | LovB (HR-PKS) |

| Key Intermediate | Prosolanapyrone III | Nonaketide intermediate |

| Core Structure | Decalin ring | Decalin ring |

| Cyclization Reaction | Intramolecular Diels-Alder | Intramolecular Diels-Alder |

The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of both biosynthetic pathways. nih.govrsc.org In the solanapyrone pathway, the achiral linear triene precursor, prosolanapyrone III, undergoes this cyclization. nih.govtandfonline.com This reaction is catalyzed by the enzyme Sol5, which is homologous to FAD-dependent oxidoreductases. researchgate.net Sol5 first catalyzes the oxidation of prosolanapyrone II to the more reactive aldehyde, prosolanapyrone III, which then undergoes the IMDA reaction. researchgate.netacs.org The enzyme provides an environment that favors the formation of specific stereoisomers (solanapyrone A and D). nih.govtandfonline.com

Similarly, lovastatin biosynthesis involves an IMDA reaction to form its decalin core. nih.govrsc.org However, a key difference is that the PKS enzyme itself, LovB, is proposed to catalyze this cyclization. rsc.orgresearchgate.net This suggests that the Diels-Alderase activity is embedded within the multifunctional PKS, rather than being carried out by a separate, standalone enzyme as seen in the solanapyrone pathway. researchgate.net This highlights how different evolutionary paths can co-opt different enzymes to perform the same fundamental chemical transformation.

Broader Context of Fungal Polyketide Biosynthesis

The strategies observed in the solanapyrone pathway are representative of a wider range of biosynthetic logic employed by fungi to generate a vast diversity of chemical structures.

Fungi often combine different biosynthetic systems to create hybrid molecules. PKS-Non-Ribosomal Peptide Synthetase (NRPS) hybrid pathways are a prominent example, merging polyketide and amino acid assembly lines. rsc.orgsciengine.com These hybrid pathways can also produce metabolites containing the decalin motif, demonstrating the modularity of this structural unit. Examples include equisetin (B570565) and the cytochalasan family of compounds, where a polyketide-derived decalin ring is fused or linked to an amino acid-derived moiety. nih.govrsc.org This underscores the utility of the decalin scaffold in creating diverse molecular architectures with a range of biological activities. rsc.org

| Metabolite Class | Biosynthetic Origin | Key Structural Feature | Example |

| Solanapyrones | PKS | Decalin | Solanapyrone A |

| Statins | PKS | Decalin | Lovastatin |

| Cytochalasans | PKS-NRPS Hybrid | Decalin | Pyrichalasin H |

| Equisetin | PKS-NRPS Hybrid | Decalin | Equisetin |

While the Diels-Alder reaction is a key cyclization strategy, fungi employ a wide variety of other enzymatic methods to form cyclic polyketides. nih.govnih.gov These alternative strategies contribute to the immense structural diversity of fungal natural products.

Claisen and Aldol (B89426) Cyclizations: These are common strategies, particularly in non-reducing PKSs (NR-PKSs), leading to aromatic compounds. Specialized product template (PT) or thioesterase/claisen cyclase (TE/CLC) domains within the PKS megasynthase often control the regiospecificity of these ring-forming reactions. nih.govnih.gov

Macrolactonization: Many fungal PKSs release their final polyketide product through the action of a terminal thioesterase (TE) domain, which catalyzes an intramolecular esterification to form large macrolactone rings.

Oxidative Cyclizations: Tailoring enzymes, such as cytochrome P450 monooxygenases, can introduce functionalities that trigger or participate in cyclization events, often through radical-mediated mechanisms, leading to complex polycyclic architectures.

General Principles of Enzymatic Pericyclic Reactions

The intramolecular Diels-Alder reaction in solanapyrone biosynthesis is a classic example of a pericyclic reaction—a concerted reaction that proceeds through a cyclic transition state. nih.govrsc.org Enzymes that catalyze such reactions, termed pericyclases, have become a fascinating area of study. nih.govescholarship.org

Pericyclases are thought to accelerate and control these powerful reactions primarily by precisely positioning the substrate within the active site. nih.govresearchgate.net This pre-organization of the reactive components into a conformation closely resembling the transition state significantly lowers the entropic barrier of the reaction. researchgate.net The enzyme's active site provides a specific chemical environment that can stabilize the cyclic transition state, thereby dictating the stereochemical outcome (e.g., endo vs. exo selectivity) of the cycloaddition. nih.govnih.gov The discovery of a growing number of natural Diels-Alderases, like Sol5, is revealing how nature has harnessed the principles of physical organic chemistry to achieve efficient and highly selective synthesis of complex molecular structures. rsc.orgnih.gov

Understanding the Role of Enzymes in Accelerating Thermally Allowed Reactions

Enzymes serve as nature's catalysts, dramatically increasing the rate of chemical reactions essential for life. creative-enzymes.comnih.gov They achieve this by lowering the activation energy, which is the energy barrier that must be overcome for reactants to convert into products. nih.govpearson.comquora.com Even for reactions that are thermodynamically favorable and can proceed spontaneously, known as thermally allowed reactions, enzymes can accelerate the process by millions of times. nih.govpearson.com

The fundamental mechanism by which enzymes accelerate reactions involves the stabilization of the reaction's transition state, a fleeting, high-energy intermediate configuration between reactants and products. creative-enzymes.compearson.com The active site of an enzyme is a precisely shaped pocket that binds the substrate molecules. creative-enzymes.com This binding not only brings reactants together in the correct orientation but can also induce conformational changes in the substrate, making it more closely resemble the transition state. nih.gov By providing an alternative reaction pathway with a lower energy barrier, enzymes enable reactions to occur rapidly under the mild physiological conditions of temperature and pressure compatible with life. creative-enzymes.comnih.gov

In the context of the biosynthesis of natural products like solanapyrones, enzymes play a crucial role in catalyzing reactions such as the Diels-Alder cycloaddition. The conversion of prosolanapyrone III into solanapyrone A is a thermally allowed pericyclic reaction. rsc.orgnih.gov While this reaction can occur without a catalyst, the enzyme solanapyrone synthase ensures it proceeds with high efficiency and stereoselectivity. nih.govacs.org For such cycloadditions, the enzyme can function as an "entropic trap," binding the linear precursor (prosolanapyrone III) in a conformation that is primed for cyclization. nih.gov This pre-organization of the substrate significantly reduces the entropic penalty of the reaction, thereby lowering the activation energy and accelerating the formation of the specific stereoisomer of the final product. nih.gov

| Key Principle of Enzymatic Acceleration | Mechanism | Relevance to Prosolanapyrone III Biosynthesis |

| Lowering Activation Energy | Stabilizes the transition state, providing an alternative, lower-energy reaction pathway. nih.govpearson.com | Solanapyrone synthase facilitates the [4+2] cycloaddition by lowering the energy barrier for the conversion of prosolanapyrone III. nih.govbiochemistry.prof |

| Transition State Stabilization | The enzyme's active site has a higher affinity for the transition state than for the substrate or product. creative-enzymes.comnih.gov | The enzyme's active site stabilizes the pericyclic transition state of the intramolecular Diels-Alder reaction. nih.gov |

| Substrate Orientation/Proximity | Binds and orients substrates optimally for the reaction to occur. nih.gov | Acts as an "entropic trap," holding the prosolanapyrone III molecule in the precise conformation required for cycloaddition. nih.gov |

| Stereoselectivity | The chiral environment of the active site directs the reaction to form a specific stereoisomer. | The enzyme ensures the highly selective formation of the (-)-solanapyrone A exo adduct. rsc.orgacs.org |

Design Principles for Artificial Diels-Alderases (e.g., catalytic antibodies, de novo enzymes)

The Diels-Alder reaction is a powerful tool in synthetic chemistry for forming carbon-carbon bonds and creating complex cyclic molecules. nih.gov Despite its utility, no naturally occurring enzyme has been definitively shown to catalyze a bimolecular Diels-Alder reaction, which has spurred the development of artificial enzymes for this purpose. nih.gov The primary design strategies focus on catalytic antibodies and de novo computational design.

Catalytic Antibodies (Abzymes)

The design of catalytic antibodies for Diels-Alder reactions is rooted in the transition state theory. scripps.edu The guiding principle is that an antibody elicited against a stable molecule that mimics the geometry and electronic properties of the reaction's transition state will, in turn, be able to bind and stabilize that transition state, thereby catalyzing the reaction. scripps.edupnas.org

The process involves:

Hapten Design: A stable transition-state analog (hapten) is synthesized. For a Diels-Alder reaction, this is typically a rigid, bicyclic compound that locks the diene and dienophile components into a conformation resembling the pericyclic transition state. pnas.orgosti.gov

Immunization: The hapten is conjugated to a carrier protein and used to immunize an animal, stimulating the immune system to produce antibodies against it. scripps.edu

Screening and Isolation: A library of antibodies is screened to identify those that not only bind the hapten but also catalyze the desired Diels-Alder reaction. scripps.edu

Successful catalytic antibodies have been shown to accelerate Diels-Alder reactions with significant rate enhancements and high stereoselectivity, demonstrating the validity of the transition-state mimicry approach. scripps.eduethz.ch

De Novo Enzyme Design

De novo (from scratch) design utilizes computational methods to create an entirely new enzyme for a specific reaction. nih.govscispace.com This approach does not rely on mimicking an existing biological process but rather on first principles of protein structure and catalysis. researchgate.net

The design principles involve several key steps:

Defining the Catalytic Mechanism: An ideal active site geometry is conceived. For a Diels-Alder reaction, this involves positioning catalytic residues (e.g., those forming hydrogen bonds) to stabilize the transition state and hold the diene and dienophile in the optimal orientation for reaction. nih.govthieme-connect.com

Computational Search: Sophisticated algorithms search through a vast number of protein scaffolds and potential active site configurations to find a combination where the designed active site can be stably accommodated. nih.gov

Optimization and Refinement: The initial designs are computationally optimized to maximize binding affinity for the transition state. Promising candidates are then selected for experimental validation. nih.govresearchgate.net

Directed Evolution: The initial computationally designed enzymes often exhibit modest activity. They can be significantly improved through laboratory techniques like directed evolution, where mutations are introduced and the resulting variants are screened for enhanced catalytic efficiency. nih.govresearchgate.net

This strategy has successfully produced artificial Diels-Alderases that catalyze bimolecular reactions with high stereoselectivity and substrate specificity, something not observed in nature. nih.govthieme-connect.com

| Design Strategy | Core Principle | Key Advantages | Key Challenges |

| Catalytic Antibodies | Transition-State Mimicry: Eliciting antibodies against a stable analog of the reaction's transition state. scripps.edupnas.org | Can generate catalysts for reactions with no natural enzyme counterpart; high specificity and affinity are inherent to antibodies. scripps.edu | Dependent on the successful design of a hapten that accurately mimics the transition state; can suffer from product inhibition. researchgate.net |

| De Novo Enzyme Design | Computational Design: Building an active site for a specific reaction from first principles within a protein scaffold. nih.govscispace.com | Allows for the creation of catalysts for completely novel reactions; provides precise control over active site geometry and stereoselectivity. nih.govthieme-connect.com | Initial designs often have low catalytic efficiency requiring extensive optimization; computationally intensive. nih.gov |

Prosolanapyrone III is a key intermediate in the biosynthesis of solanapyrones, a class of polyketide phytotoxins produced by fungi such as Alternaria solani and Ascochyta rabiei. researchgate.netmdpi.com These compounds are characterized by a substituted pyrone ring linked to a decalin system, formed through an intramolecular Diels-Alder reaction. acs.orgnih.gov Prosolanapyrone III is the direct precursor to the decalin-containing solanapyrones A and D. acs.orguniprot.org Its formation from prosolanapyrone II is catalyzed by the bifunctional enzyme Sol5, which exhibits both oxidase and Diels-Alderase activities. uniprot.orgresearchgate.netjst.go.jp This enzymatic step involves the oxidation of an exocyclic alcohol in prosolanapyrone II to an aldehyde in prosolanapyrone III, which enhances its reactivity as a dienophile in the subsequent cyclization. nih.govresearchgate.netnih.govpsu.edu While prosolanapyrone III can undergo non-enzymatic cyclization, the presence of Sol5 significantly influences the stereochemical outcome, favoring the exo-adduct solanapyrone A. acs.orgnih.govpsu.eduethz.ch

Future research into prosolanapyrone III chemistry and biochemistry focuses on several key areas, aiming to deepen the understanding of its enzymatic transformation and explore its potential in generating novel compounds.

Future Research Directions in Prosolanapyrone Iii Chemistry and Biochemistry

Identification of Other Natural Biosynthetic Intermediates Analogous to Prosolanapyrone III

Genome Mining for New Diels-Alderase Gene Clusters

Genome mining has emerged as a powerful strategy for identifying novel biosynthetic gene clusters (BGCs) responsible for producing natural products. nih.govjst.go.jpjst.go.jpfrontiersin.org This approach involves searching genomic and metagenomic data for genes encoding key enzymes known to be involved in the biosynthesis of specific classes of compounds. nih.govjst.go.jpfrontiersin.org Given the involvement of a putative Diels-Alderase activity in the conversion of prosolanapyrone III to solanapyrone A, genome mining efforts can be directed towards identifying new BGCs containing genes homologous to known or suspected Diels-Alderases. nih.govnih.govresearchgate.netoup.com

Diels-Alderases are enzymes that catalyze Diels-Alder reactions, a type of pericyclic reaction involving the cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. nih.govoup.comrsc.org While pericyclic reactions are widely used in synthetic chemistry, enzymatic pericyclic reactions are less common but are increasingly being discovered in natural product biosynthesis. oup.comrsc.orgnih.govnih.gov Genome mining using known Diels-Alderases as probes has already led to the discovery of new BGCs and novel natural products containing cyclic structures formed via these reactions. nih.govnih.govresearchgate.net For instance, using lipocalin-like Diels-Alderases as search queries has revealed cryptic BGCs in fungal genomes. nih.gov Applying similar strategies, potentially using the sol5 gene or related sequences as queries, could lead to the discovery of new fungal or bacterial BGCs encoding enzymes that catalyze similar cyclization reactions, potentially yielding novel prosolanapyrone III analogs or compounds with related structural features. researchgate.netnih.govjst.go.jpjst.go.jp

The identification of new Diels-Alderase gene clusters through genome mining can provide valuable insights into the diversity and evolution of these enzymes and the range of pericyclic reactions they can catalyze in nature. nih.govnih.gov

Discovery of Novel Pericyclic Reactions in Natural Product Biosynthesis

Beyond the well-established Diels-Alder reaction, natural product biosynthesis may involve other types of pericyclic reactions. rsc.orgnih.govnih.gov Research into the biosynthesis of complex natural products, including those structurally related to solanapyrones, can lead to the discovery of novel enzymatic pericyclic transformations. nih.govnih.gov

While only a few types of enzymatic pericyclic reactions, such as intramolecular Diels-Alder reactions, Cope rearrangements, and Claisen rearrangements, have been characterized in detail, computational studies suggest that other pericyclic transformations may occur in biological systems. rsc.orgnih.gov For example, studies on the biosynthesis of other polycyclic natural products have proposed the involvement of electrocyclizations and other complex pericyclic cascades catalyzed by enzymes. nih.gov

Investigating the enzymatic steps downstream or in parallel to prosolanapyrone III formation could potentially uncover novel pericyclic reactions catalyzed by enzymes within the solanapyrone biosynthetic pathway or related pathways identified through genome mining. ebi.ac.ukqmul.ac.ukgenome.jpgenome.jp This could involve detailed biochemical characterization of enzymes encoded in the identified gene clusters and the identification of reaction intermediates and products. The discovery of novel pericyclic reactions in natural product biosynthesis would expand our understanding of enzymatic catalysis and provide new biocatalytic tools for synthetic chemistry. nih.govmdpi.com

Advanced Methodologies for Studying Transient Intermediates

Enzymatic reactions often proceed through a series of short-lived, transient intermediates. wikipedia.orgnih.gov Understanding the structure and dynamics of these intermediates is crucial for elucidating the detailed mechanisms of enzyme catalysis, particularly for complex reactions like those potentially catalyzed by Diels-Alderases or other pericyclases involved in prosolanapyrone biosynthesis. rsc.orgnih.gov

Fast Kinetics and Cryo-Trapping Techniques

Studying transient intermediates requires techniques that can capture or monitor species that exist for very short durations. Fast kinetics methods, such as stopped-flow or quench-flow techniques, allow for the initiation of a reaction and rapid monitoring or quenching at defined time points, enabling the detection and characterization of intermediates with lifetimes in the millisecond to second range. ichorlifesciences.comwustl.edu

Cryo-trapping is another powerful technique that involves rapidly cooling an enzymatic reaction to cryogenic temperatures to effectively halt the reaction and trap transient intermediates. annualreviews.orgumontreal.canih.govresearchgate.netunmc.eduacs.orgcreative-biostructure.com This allows for the structural characterization of these trapped intermediates using techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). annualreviews.orgumontreal.caresearchgate.netunmc.educreative-biostructure.comresearchgate.net Cryo-EM, in particular, is increasingly valuable for studying enzyme mechanisms and capturing intermediate structures, especially for larger enzymes or enzyme-substrate complexes that may be difficult to crystallize. annualreviews.orgresearchgate.netcreative-biostructure.com Time-resolved cryo-EM allows for the visualization of molecular dynamics and the capture of intermediates at different stages of a reaction. creative-biostructure.com

Applying fast kinetics and cryo-trapping techniques to the study of the enzyme(s) responsible for converting prosolanapyrone III to solanapyrone A could provide direct evidence for the existence and nature of any intermediates formed during the proposed Diels-Alder reaction. ebi.ac.ukqmul.ac.ukgenome.jp This could help to confirm whether the reaction proceeds through a concerted or stepwise mechanism and to identify key catalytic residues involved in stabilizing the transition state or intermediates. rsc.org

Integration of Omics Data for Systems-Level Understanding of Pathways

Understanding the biosynthesis of natural products like prosolanapyrone III at a systems level requires the integration of various types of 'omics' data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Genomics provides information about the complete set of genes in an organism, allowing for the identification of BGCs and potential biosynthetic enzymes. frontiersin.orgnih.govrsc.org Transcriptomics reveals gene expression patterns under different conditions, which can help identify genes that are co-expressed with known biosynthetic genes and are therefore likely involved in the same pathway. nih.govrsc.orgresearchgate.netresearchgate.net Proteomics provides information about the proteins produced by an organism, allowing for the identification and quantification of biosynthetic enzymes. frontiersin.org Metabolomics involves the global analysis of metabolites, which can help to identify pathway intermediates and products and to understand the flow of metabolites through the pathway. nih.govrsc.orgresearchgate.netresearchgate.netfrontiersin.org

Integrating these different omics datasets can provide a holistic view of the biosynthetic pathway, from the genes encoding the enzymes to the final products. nih.govrsc.orgresearchgate.netresearchgate.net Computational approaches are essential for analyzing and integrating large-scale omics data to infer gene function, predict metabolic pathways, and identify regulatory networks. nih.govrsc.orgresearchgate.netresearchgate.net Applying integrated omics approaches to Alternaria solani or other organisms producing solanapyrones could help to fully delineate the solanapyrone biosynthetic pathway, identify all the enzymes involved, understand their regulation, and potentially uncover alternative or related pathways. ebi.ac.ukqmul.ac.ukgenome.jpgenome.jpresearchgate.net This systems-level understanding is crucial for metabolic engineering efforts aimed at optimizing the production of prosolanapyrone III or its derivatives or for synthetic biology approaches to create novel compounds. helmholtz-hips.deanr.frnih.gov

Q & A

Q. What are the key biosynthetic steps involved in the production of prosolanapyrone III?

Prosolanapyrone III is synthesized via a polyketide pathway initiated by Sol1, a type I polyketide synthase, which generates desmethylprosolanapyrone I. Subsequent O-methylation by Sol2 produces prosolanapyrone I, which undergoes monooxygenation via Sol6 to yield prosolanapyrone II. The FAD-dependent oxidase Sol5 then oxidizes prosolanapyrone II to prosolanapyrone III, accompanied by a rapid nonenzymatic [4+2]-cycloaddition (half-life: 1–2 h) to form solanapyrones A and D . Key methodologies include isotopic labeling to trace biosynthetic intermediates and heterologous expression of sol gene clusters in model hosts like Aspergillus oryzae .

Q. How can researchers distinguish prosolanapyrone III from structurally related pyranones?

Structural identification requires a combination of NMR (e.g., and chemical shifts for decalin ring systems) and high-resolution mass spectrometry (HRMS) to resolve subtle differences in molecular formulas. For stereochemical analysis, X-ray crystallography or chiral chromatography is recommended. Comparative studies with biosynthetic intermediates (e.g., prosolanapyrone I/II) are critical for confirming the presence of the aldehyde group unique to prosolanapyrone III .

Advanced Research Questions

Q. Why does solanapyrone A dominate in biological extracts despite nonenzymatic [4+2]-cycloaddition favoring solanapyrone D?

Nonenzymatic cyclization of prosolanapyrone III in aqueous media follows an endo-preference, yielding solanapyrone D (trans-decalin) as the major product. However, Alternaria solani cell extracts or purified solanapyrone synthase (Sol5) enforce an exo-selectivity, favoring solanapyrone A (cis-decalin) by 6–7-fold. This enzymatic steering likely involves stabilization of transition states through hydrogen bonding or steric effects, as suggested by kinetic assays and molecular docking simulations . Researchers should design comparative experiments (enzymatic vs. nonenzymatic conditions) with time-resolved HPLC to quantify product ratios.

Q. What experimental strategies address contradictions in the stereochemical outcomes of solanapyrone biosynthesis?

Q. How can researchers optimize in vitro reconstitution of prosolanapyrone III biosynthesis for mechanistic studies?

Critical parameters include:

- Cofactor supplementation : Ensure adequate FAD and NADPH for Sol5 activity.

- pH and solvent optimization : Mimic intracellular conditions (e.g., pH 7.4, aqueous buffer with <5% organic cosolvent).

- Time-course monitoring : Use LC-MS to detect transient intermediates like prosolanapyrone III before cyclization. Reference kinetic data from Oikawa et al. (nonenzymatic t = 1–2 h) to calibrate sampling intervals .

Methodological Design Questions

Q. What are best practices for designing kinetic studies on prosolanapyrone III cyclization?

- Quench-flow systems : Rapidly halt reactions at defined timepoints to capture short-lived intermediates.

- Control for spontaneity : Compare reactions with/without Sol5 to isolate enzymatic contributions.

- Multivariate analysis : Use Arrhenius plots to model temperature dependence and identify rate-limiting steps .

Q. How should researchers validate hypotheses about Sol5’s role in stereochemical control?

- Enzyme inhibition assays : Apply FAD inhibitors (e.g., diphenyleneiodonium) to disrupt Sol5 activity.

- Computational modeling : Perform density functional theory (DFT) calculations to predict transition-state geometries.

- Cross-species comparisons : Test Sol5 homologs from Ascochyta rabiei for conserved stereoselectivity .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies between in silico predictions and empirical data on solanapyrone ratios?

Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent effects). Mitigate this by:

- Explicit solvent modeling : Use molecular dynamics (MD) simulations with explicit water molecules.

- Hybrid QM/MM approaches : Combine quantum mechanics for active sites with molecular mechanics for protein environments.

- Experimental validation : Compare computational outputs with HPLC-MS/MS data from controlled reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.